molecular formula C42H36F3N2O4P B12363970 Mqa-P (tfa)

Mqa-P (tfa)

Cat. No.: B12363970
M. Wt: 720.7 g/mol
InChI Key: JPOOQBYXQUBPJK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

MQA-P trifluoroacetic acid is a multifunctional near-infrared fluorescent probe. It is designed to simultaneously detect peroxynitrite, viscosity, and polarity within mitochondria. This compound exhibits significant response to peroxynitrite with an emission wavelength of 645 nanometers and is highly sensitive to viscosity and polarity in the near-infrared channel with an emission wavelength greater than 704 nanometers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MQA-P trifluoroacetic acid involves the design of the N,N-dimethylamino group as the electron donor and the quinoline cation unit as the electron acceptor. This design imparts excited-state intramolecular charge transfer properties to the compound, making it highly sensitive to polarity .

Industrial Production Methods

The industrial production of MQA-P trifluoroacetic acid typically involves the preparation of a stock solution in dimethyl sulfoxide. This solution is then used for various applications, including imaging in live cells and tissues .

Chemical Reactions Analysis

Types of Reactions

MQA-P trifluoroacetic acid undergoes several types of reactions, including:

Common Reagents and Conditions

    Dimethyl sulfoxide: Used to prepare a stock solution of MQA-P trifluoroacetic acid.

    Peroxynitrite: An oxidizing agent that the compound responds to.

    Monensin: Used for imaging viscosity in live cells.

    SIN-1: Used for imaging peroxynitrite in live cells

Major Products Formed

The major products formed from the reactions of MQA-P trifluoroacetic acid include fluorescent signals that can be detected using confocal laser scanning microscopy. These signals are used to image peroxynitrite, viscosity, and polarity within mitochondria .

Scientific Research Applications

MQA-P trifluoroacetic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of MQA-P trifluoroacetic acid involves excited-state intramolecular charge transfer properties. The N,N-dimethylamino group acts as the electron donor, while the quinoline cation unit acts as the electron acceptor. This design makes the compound highly sensitive to polarity. The compound simultaneously detects peroxynitrite, viscosity, and polarity within mitochondria by emitting fluorescent signals at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

    MQA-P: A similar compound without the trifluoroacetic acid component.

    Other near-infrared fluorescent probes: Used for detecting various cellular processes.

Uniqueness

MQA-P trifluoroacetic acid is unique due to its multifunctional nature, allowing it to simultaneously detect peroxynitrite, viscosity, and polarity within mitochondria. Its design, involving excited-state intramolecular charge transfer properties, makes it highly sensitive to polarity, setting it apart from other similar compounds .

Properties

Molecular Formula

C42H36F3N2O4P

Molecular Weight

720.7 g/mol

IUPAC Name

4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;2,2,2-trifluoroacetate

InChI

InChI=1S/C40H36N2O2P.C2HF3O2/c1-41(2)35-25-21-32(22-26-35)13-9-10-14-34-29-30-42(40-20-12-11-19-39(34)40)31-33-23-27-36(28-24-33)44-45(43,37-15-5-3-6-16-37)38-17-7-4-8-18-38;3-2(4,5)1(6)7/h3-30H,31H2,1-2H3;(H,6,7)/q+1;/p-1

InChI Key

JPOOQBYXQUBPJK-UHFFFAOYSA-M

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)OP(=O)(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)OP(=O)(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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